Cas no 1204296-82-1 ({2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine)

Technical Introduction: {2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine is a specialized organic compound featuring a thiazole core substituted with a 4-chlorophenyl group and an adjacent phenylamine moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chlorophenyl group enhances lipophilicity and stability, while the amine functionality offers reactivity for further derivatization. Its rigid thiazole scaffold contributes to potential bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The compound is characterized by high purity and consistent performance, suitable for research applications requiring precise molecular frameworks. Handling requires standard precautions for aromatic amines and halogenated compounds.
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine structure
1204296-82-1 structure
Product Name:{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
CAS No:1204296-82-1
MF:C15H11ClN2S
MW:286.779240846634
CID:5735009
PubChem ID:45496679
Update Time:2025-06-08

{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
    • 1204296-82-1
    • F2158-1133
    • EN300-238013
    • {2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
    • (2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]PHENYL)AMINE
    • 2-(2-(4-Chlorophenyl)thiazol-4-yl)aniline
    • AKOS010521469
    • CS-0269542
    • Benzenamine, 2-[2-(4-chlorophenyl)-4-thiazolyl]-
    • Inchi: 1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-14(9-19-15)12-3-1-2-4-13(12)17/h1-9H,17H2
    • InChI Key: SLRQMURNOKOKSZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NC(=CS1)C1C=CC=CC=1N

Computed Properties

  • Exact Mass: 286.0331472g/mol
  • Monoisotopic Mass: 286.0331472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 67.2Ų

{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C187146-100mg
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
1204296-82-1
100mg
$ 115.00 2022-06-06
TRC
C187146-500mg
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
1204296-82-1
500mg
$ 410.00 2022-06-06
TRC
C187146-1g
{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}amine
1204296-82-1
1g
$ 615.00 2022-06-06
Enamine
EN300-238013-1g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1
1g
$557.0 2023-09-15
Enamine
EN300-238013-5g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1
5g
$1614.0 2023-09-15
Enamine
EN300-238013-10g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1
10g
$2393.0 2023-09-15
Enamine
EN300-238013-0.05g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1 95%
0.05g
$468.0 2024-06-19
Enamine
EN300-238013-0.1g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1 95%
0.1g
$490.0 2024-06-19
Enamine
EN300-238013-0.25g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1 95%
0.25g
$513.0 2024-06-19
Enamine
EN300-238013-0.5g
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
1204296-82-1 95%
0.5g
$535.0 2024-06-19

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